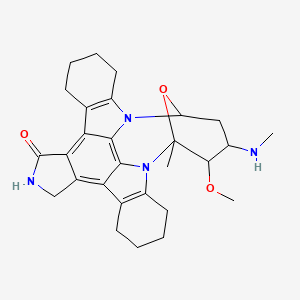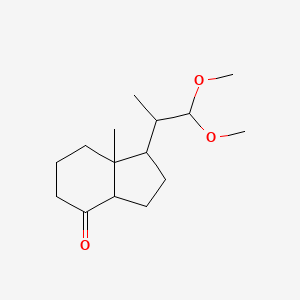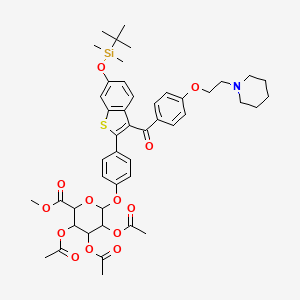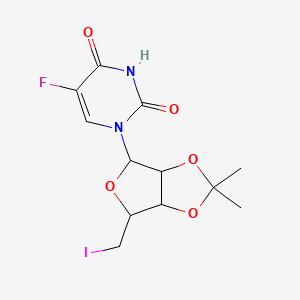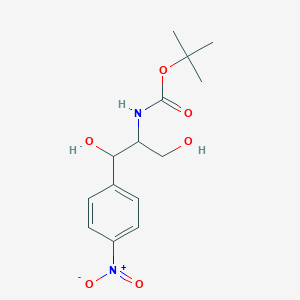![molecular formula C21H20N2O8 B12293841 3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid](/img/structure/B12293841.png)
3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trihydroxy-6-[(5-oxo-6H-benzobbenzazepine-11-carbonyl)amino]oxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a benzazepine ring, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trihydroxy-6-[(5-oxo-6H-benzobbenzazepine-11-carbonyl)amino]oxane-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzazepine ring, followed by the introduction of hydroxyl groups and the carboxylic acid moiety. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and protective groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-trihydroxy-6-[(5-oxo-6H-benzobbenzazepine-11-carbonyl)amino]oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the benzazepine ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols. Substitution reactions can result in the formation of halogenated or alkylated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3,4,5-trihydroxy-6-[(5-oxo-6H-benzobbenzazepine-11-carbonyl)amino]oxane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4,5-trihydroxy-6-[(5-oxo-6H-benzobbenzazepine-11-carbonyl)amino]oxane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-oxo-6H-benzobbenzazepine : Contains the benzazepine ring but lacks the hydroxyl groups and carboxylic acid moiety.
- 3,4,5-trihydroxy-6-oxo-6H-benzo7annulene : Similar structure but with different ring systems and functional groups.
3,4,5-trihydroxybenzoic acid: A simpler compound with similar hydroxyl groups but lacking the benzazepine ring.
Uniqueness
3,4,5-trihydroxy-6-[(5-oxo-6H-benzobbenzazepine-11-carbonyl)amino]oxane-2-carboxylic acid is unique due to its combination of hydroxyl groups, a benzazepine ring, and a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C21H20N2O8 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20N2O8/c24-14-9-10-5-1-3-7-12(10)23(13-8-4-2-6-11(13)14)21(30)22-19-17(27)15(25)16(26)18(31-19)20(28)29/h1-8,15-19,25-27H,9H2,(H,22,30)(H,28,29) |
InChI-Schlüssel |
WWQCHHFYIDCMSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


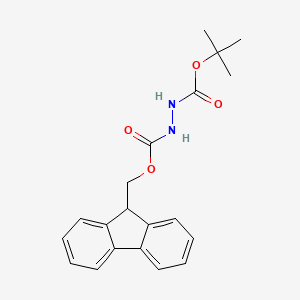
![(8S,10S)-8-Acetyl-10-[[4-O-(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)-3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione](/img/structure/B12293784.png)
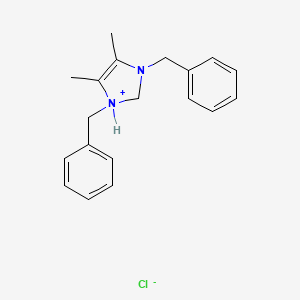
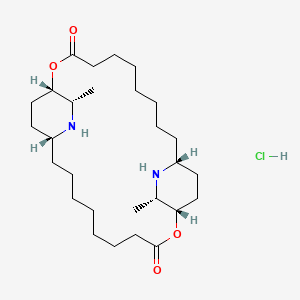
![4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12293810.png)
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293811.png)
![3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B12293821.png)
